molecular formula C15H18OSe B12515171 Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- CAS No. 820963-07-3

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-

Cat. No.: B12515171
CAS No.: 820963-07-3
M. Wt: 293.27 g/mol
InChI Key: AOXAALGGMMHUAF-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group, a propylseleno group, and a cyclobutenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxide derivatives, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Cinnamaldehyde
  • Cinnamyl alcohol
  • β-Methylstyrene
  • Cinnamic acid

Uniqueness

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- stands out due to the presence of the propylseleno group, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group.

Properties

CAS No.

820963-07-3

Molecular Formula

C15H18OSe

Molecular Weight

293.27 g/mol

IUPAC Name

1-(3-phenyl-2-propylselanylcyclobut-2-en-1-yl)ethanone

InChI

InChI=1S/C15H18OSe/c1-3-9-17-15-13(11(2)16)10-14(15)12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3

InChI Key

AOXAALGGMMHUAF-UHFFFAOYSA-N

Canonical SMILES

CCC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2

Origin of Product

United States

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